molecular formula C16H16ClNO3S B4246796 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]indoline

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]indoline

Cat. No.: B4246796
M. Wt: 337.8 g/mol
InChI Key: BXKDNKBTIJTNNF-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]indoline is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a sulfonyl group attached to an indoline ring, which is further substituted with a 5-chloro-2-ethoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Safety and Hazards

While specific safety data for “1-[(5-chloro-2-ethoxyphenyl)sulfonyl]indoline” is not available, it’s important to handle all chemicals with care. For instance, sulfonic acids, which are related to the sulfonyl group in the compound, are known to be highly corrosive and can react vigorously with water .

Future Directions

The future directions for “1-[(5-chloro-2-ethoxyphenyl)sulfonyl]indoline” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. The last decade has seen considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .

Preparation Methods

The synthesis of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]indoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indoline core with sulfonyl chlorides in the presence of a base such as triethylamine (TEA).

    Substitution with 5-Chloro-2-ethoxyphenyl Group: The final step involves the substitution of the sulfonylated indoline with the 5-chloro-2-ethoxyphenyl group using appropriate coupling reagents and conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like LiAlH4 or NaBH4, leading to the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indoline ring, particularly at the nitrogen atom or the aromatic ring, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted indoline derivatives.

Scientific Research Applications

1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]indoline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.

Comparison with Similar Compounds

1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]indoline can be compared with other indole derivatives, such as:

  • 5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
  • 5-Chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

These compounds share similar structural features but differ in their specific substitutions and functional groups. The unique combination of the 5-chloro-2-ethoxyphenyl group and the sulfonyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-2-21-15-8-7-13(17)11-16(15)22(19,20)18-10-9-12-5-3-4-6-14(12)18/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKDNKBTIJTNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.